molecular formula C15H12ClNO4 B5792520 4-chloro-3-methylphenyl 3-methyl-4-nitrobenzoate

4-chloro-3-methylphenyl 3-methyl-4-nitrobenzoate

Cat. No. B5792520
M. Wt: 305.71 g/mol
InChI Key: QKLOHOYACPCAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-methylphenyl 3-methyl-4-nitrobenzoate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 313.72 g/mol. This compound is also known as nitroveratryl ester and is commonly used as a photoactivatable protecting group in synthetic chemistry.

Mechanism of Action

The mechanism of action of 4-chloro-3-methylphenyl 3-methyl-4-nitrobenzoate involves the photoactivation of the protecting group through exposure to UV light. This results in the formation of a highly reactive intermediate that can undergo a variety of chemical reactions, including cleavage of the protecting group and activation of functional groups.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of 4-chloro-3-methylphenyl 3-methyl-4-nitrobenzoate. However, it is known to be relatively stable under physiological conditions and is not expected to have significant toxicity or side effects.

Advantages and Limitations for Lab Experiments

The use of 4-chloro-3-methylphenyl 3-methyl-4-nitrobenzoate as a photoactivatable protecting group offers several advantages in synthetic chemistry. It allows for selective activation of functional groups under specific conditions, enabling the synthesis of complex molecules with high precision. However, its use also has some limitations, including the need for UV light exposure and the potential for side reactions and photodegradation.

Future Directions

There are several potential future directions for research involving 4-chloro-3-methylphenyl 3-methyl-4-nitrobenzoate. One area of interest is the development of new and more efficient photoactivatable protecting groups for use in synthetic chemistry. Another potential direction is the investigation of the biological activity of compounds synthesized using this compound as a protecting group, which may have potential applications in drug discovery and development. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

4-chloro-3-methylphenyl 3-methyl-4-nitrobenzoate can be synthesized through a multistep process involving the reaction of 4-chloro-3-methylphenol with 3-methyl-4-nitrobenzoic acid in the presence of a strong acid catalyst. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

4-chloro-3-methylphenyl 3-methyl-4-nitrobenzoate has been widely used in scientific research as a photoactivatable protecting group in synthetic chemistry. It is commonly used to protect functional groups such as amines, alcohols, and carboxylic acids, allowing for selective activation of these groups under specific conditions. This compound has also been used in the synthesis of various biologically active compounds such as peptides, nucleotides, and carbohydrates.

properties

IUPAC Name

(4-chloro-3-methylphenyl) 3-methyl-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c1-9-8-12(4-5-13(9)16)21-15(18)11-3-6-14(17(19)20)10(2)7-11/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLOHOYACPCAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC2=CC(=C(C=C2)Cl)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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